molecular formula C21H16ClN3O2S B2821802 4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895009-66-2

4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2821802
CAS RN: 895009-66-2
M. Wt: 409.89
InChI Key: UKFCGNCCRXJRNP-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyridine ring, a benzothiazole ring, and a methoxy group. Each of these groups contributes to the overall properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzamide group would likely participate in hydrogen bonding, while the aromatic rings could engage in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group might be susceptible to hydrolysis under acidic or basic conditions. The pyridine ring could act as a base or a nucleophile, while the benzothiazole ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the benzamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

One research focus is the synthesis of pyridine derivatives, incorporating benzothiazole units, to explore their structural properties and reactivity. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives using 2-amino substituted benzothiazoles and chloropyridine carboxylic acid, aiming to investigate their antimicrobial activities. These compounds exhibited variable and modest activity against selected bacterial and fungal strains, highlighting the importance of structural variations in determining biological activity (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

The antimicrobial properties of novel compounds synthesized from key structural components similar to 4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide have been a significant area of research. For example, studies on the antimicrobial activity of newly synthesized pyridine derivatives highlight the potential of these compounds in medical applications, such as in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets through hydrogen bonding, pi stacking, or other non-covalent interactions .

properties

IUPAC Name

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-18-19(11-17)28-21(24-18)25(13-14-3-2-10-23-12-14)20(26)15-4-6-16(22)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFCGNCCRXJRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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